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molecular formula C24H22N4 B8523646 1,4-Benzenediamine, N-(4-aminophenyl)-N'-[4-(phenylamino)phenyl]- CAS No. 80471-61-0

1,4-Benzenediamine, N-(4-aminophenyl)-N'-[4-(phenylamino)phenyl]-

Cat. No. B8523646
M. Wt: 366.5 g/mol
InChI Key: VCDRAONLIPOEFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06160177

Procedure details

Ferric chloride hexahydrate 5.4 g (0.02 mole) was dissolved in 20 ml 0.1 M HCl at room temperature. The tetraaniline in the leucoemeraldine oxidation state from Example 3 above 3.66 g (0.01 mole) was suspended in 250 ml 0.1 M HCl solution with magnetic stirring for 0.5 hours at room temperature. The ferric chloride solution was added very quickly (within 1~2 seconds) to the tetraaniline suspension with strong stirring. The suspension was then stirred magnetically for 2 hours. The reaction mixture was filtered, washed and neutralized following the general procedure described herein.
[Compound]
Name
Ferric chloride hexahydrate
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Example 3
Quantity
0.01 mol
Type
reactant
Reaction Step Three
[Compound]
Name
ferric chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
250 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][C:4]([NH:7][C:8]2[CH:13]=[CH:12][C:11]([NH:14][C:15]3[CH:20]=[CH:19][C:18]([NH:21][C:22]4[CH:27]=[CH:26][C:25]([NH2:28])=[CH:24][CH:23]=4)=[CH:17][CH:16]=3)=[CH:10][CH:9]=2)=[CH:3][CH:2]=1.[CH:29]1[C:34]([NH2:35])=[CH:33][CH:32]=[C:31]([NH:36][C:37]2[CH:42]=[CH:41][C:40]([NH:43][C:44]3[CH:49]=[CH:48][C:47]([NH2:50])=[CH:46][CH:45]=3)=[CH:39][CH:38]=2)[CH:30]=1>Cl>[CH:26]1[C:25]([NH2:28])=[CH:24][CH:23]=[C:22]([NH:21][C:18]2[CH:19]=[CH:20][C:15]([NH:14][C:11]3[CH:10]=[CH:9][C:8]([NH:7][C:4]4[CH:5]=[CH:6][C:1]([NH:35][C:34]5[CH:29]=[CH:30][C:31]([NH:36][C:37]6[CH:42]=[CH:41][C:40]([NH:43][C:44]7[CH:49]=[CH:48][C:47]([NH:50][C:1]8[CH:6]=[CH:5][C:4]([NH2:7])=[CH:3][CH:2]=8)=[CH:46][CH:45]=7)=[CH:39][CH:38]=6)=[CH:32][CH:33]=5)=[CH:2][CH:3]=4)=[CH:13][CH:12]=3)=[CH:16][CH:17]=2)[CH:27]=1

Inputs

Step One
Name
Ferric chloride hexahydrate
Quantity
5.4 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=C(C=C3)NC4=CC=C(C=C4)N
Step Three
Name
Example 3
Quantity
0.01 mol
Type
reactant
Smiles
Step Four
Name
ferric chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=C(C=C3)NC4=CC=C(C=C4)N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1N)NC2=CC=C(C=C2)NC3=CC=C(C=C3)N
Step Six
Name
Quantity
250 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with magnetic stirring for 0.5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The suspension was then stirred magnetically for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
washed

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
C1=CC(=CC=C1N)NC2=CC=C(C=C2)NC3=CC=C(C=C3)NC4=CC=C(C=C4)NC5=CC=C(C=C5)NC6=CC=C(C=C6)NC7=CC=C(C=C7)NC8=CC=C(C=C8)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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